4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, a furan ring, and a trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with a furan derivative to form the trichlorophenoxy furan intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring and trichlorophenoxy group can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A compound with a similar trichlorophenoxy group but different overall structure and applications.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, furan ring, and trichlorophenoxy group, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H9Cl3N4O2S |
---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
4-[(E)-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9Cl3N4O2S/c15-8-3-11(16)13(12(17)4-8)22-6-10-2-1-9(23-10)5-19-21-7-18-20-14(21)24/h1-5,7H,6H2,(H,20,24)/b19-5+ |
InChI Key |
XWAIKWFIIJWCSR-PTXOJBNSSA-N |
Isomeric SMILES |
C1=C(OC(=C1)/C=N/N2C=NNC2=S)COC3=C(C=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
C1=C(OC(=C1)C=NN2C=NNC2=S)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.